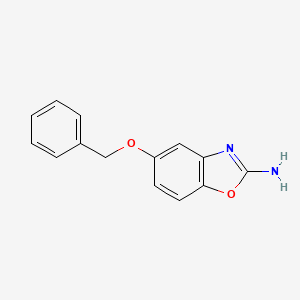

5-(Benzyloxy)-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-14-16-12-8-11(6-7-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDHKOOJSSLNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of the 5 Benzyloxy 1,3 Benzoxazol 2 Amine Scaffold

Reactions at the 2-Amino Group

The primary amine at the 2-position of the benzoxazole (B165842) ring is a key site for functionalization, readily participating in nucleophilic reactions. This allows for the introduction of a wide array of substituents, leading to the formation of imines, amides, sulfonamides, and other coupled products.

Formation of Schiff Bases and Imines

The reaction of the 2-amino group of benzoxazole derivatives with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases, also known as imines. This condensation reaction typically proceeds under acidic catalysis and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. orientjchem.orgrjptonline.org For instance, the condensation of a 2-aminobenzoxazole (B146116) with various aromatic aldehydes can be achieved by refluxing in a suitable solvent like ethanol (B145695), often with a catalytic amount of a weak acid. researchgate.netresearchgate.net

The general reaction involves the equimolar mixing of the 5-(benzyloxy)-1,3-benzoxazol-2-amine with a selected aldehyde or ketone. The mixture is typically stirred at room temperature or heated to facilitate the reaction, which can be monitored by thin-layer chromatography. evitachem.com The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. rjptonline.org

Table 1: Representative Examples of Schiff Base Formation with 2-Aminobenzoxazole Analogues

| Aldehyde/Ketone Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| p-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-1,3-benzoxazol-2-amine derivative | Ethanol, reflux | researchgate.net |

| p-Hydroxybenzaldehyde | N-(4-hydroxybenzylidene)-1,3-benzoxazol-2-amine derivative | Ethanol, reflux | researchgate.net |

| p-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-1,3-benzoxazol-2-amine derivative | Ethanol, reflux | researchgate.net |

Acylation and Sulfonamidation Reactions

The nucleophilic nature of the 2-amino group facilitates its acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. evitachem.comrsc.org The acylation of N-aryl systems can sometimes require specific conditions, such as the use of a strong base to deprotonate the amine, thereby increasing its nucleophilicity.

Similarly, sulfonamidation of the 2-amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base like pyridine. researchgate.net This reaction leads to the formation of sulfonamides, which are an important class of compounds in medicinal chemistry. The synthesis of N-[1,3-benzoxazol-2-yl]benzenesulfonamides has been reported, demonstrating the feasibility of this transformation on the 2-aminobenzoxazole core. derpharmachemica.com

Table 2: Examples of Acylation and Sulfonamidation of 2-Aminobenzoxazole Derivatives

| Reagent | Product Type | General Reaction Conditions | Reference |

|---|---|---|---|

| Acyl Chloride | Amide | Organic solvent, base (e.g., triethylamine), room temperature | evitachem.com |

| Acetic Anhydride | Amide | Base or acidic catalyst, heating |

Coupling Reactions (e.g., with Tetrazoles)

The 2-amino group can also be utilized in more complex multicomponent reactions to construct heterocyclic systems. One such example is the Ugi-azide reaction, a four-component reaction that can be employed for the synthesis of 1,5-disubstituted tetrazoles. researchgate.netcyberleninka.ru In this reaction, an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide) combine to form the tetrazole ring. researchgate.netresearchgate.net 5-(Benzyloxy)-1,3-benzoxazol-2-amine can serve as the amine component in this reaction, leading to the formation of tetrazole derivatives directly attached to the benzoxazole scaffold. This one-pot synthesis is highly efficient for generating molecular diversity. derpharmachemica.comrsc.org

The general procedure involves mixing the four components in a suitable solvent, such as methanol, and stirring at room temperature or with gentle heating. derpharmachemica.com The versatility of the Ugi reaction allows for a wide range of substituents to be introduced on the resulting tetrazole ring by varying the aldehyde and isocyanide components.

Modifications on the Benzoxazole Ring System

The benzoxazole ring is an aromatic system that can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) portion of the molecule. The position of substitution is directed by the activating and directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

The benzoxazole ring system is generally susceptible to electrophilic attack. The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. In the case of 5-(benzyloxy)-1,3-benzoxazol-2-amine, the benzyloxy group at the 5-position is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atom. The 2-amino group is also an activating, ortho, para-directing group.

Given that the 5-position is occupied, electrophilic substitution would be expected to occur at positions ortho or para to the strongly activating benzyloxy group, namely the 4- and 6-positions. The directing influence of the 2-amino group would also favor substitution at the 4- and 6-positions. Therefore, electrophilic attack is most likely to occur at the 6-position, and possibly the 4-position, of the benzoxazole ring. nih.gov

Halogenation, Nitration, and Other Substitutions

Halogenation: The halogenation of the benzoxazole ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or elemental bromine. evitachem.com The electron-rich nature of the 5-(benzyloxy)-1,3-benzoxazol-2-amine scaffold would facilitate this reaction, likely leading to substitution at the 6-position.

Nitration: Nitration of benzoxazoles typically proceeds readily, with the nitro group preferentially entering the 5- or 6-position. cyberleninka.ru For 5-(benzyloxy)-1,3-benzoxazol-2-amine, nitration would be expected to occur at the 6-position due to the directing effect of the benzyloxy group. Nitrating agents such as a mixture of nitric acid and sulfuric acid, or acetyl nitrate, are commonly employed for such transformations. beilstein-journals.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution on 5-(Benzyloxy)-1,3-benzoxazol-2-amine

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 6-Bromo-5-(benzyloxy)-1,3-benzoxazol-2-amine |

Functionalization at C-H Bonds

Direct C–H bond functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules without the need for pre-functionalized starting materials. For the 5-(benzyloxy)-1,3-benzoxazol-2-amine scaffold, the benzoxazole core presents several C-H bonds (at the C4, C6, and C7 positions) that are potential sites for derivatization.

Recent studies have demonstrated the feasibility of regioselective C-H functionalization on the benzoxazole ring system. For instance, a palladium-catalyzed method has been developed for the direct arylation of benzoxazole derivatives specifically at the C7 position. This transformation is achieved using a phosphine-free PdCl₂ catalyst with potassium pivalate (B1233124) (PivOK) in N-Methyl-2-pyrrolidone (NMP) at elevated temperatures. The proposed mechanism for this unique regioselectivity involves a (thio)phenoxy chelation-assisted C–H bond cleavage from a ring-opened intermediate. acs.org

Furthermore, access to C4-arylated benzoxazoles has been accomplished through a palladium-catalyzed aerobic approach starting from 2-amidophenols. researchgate.net This strategy exploits the directing potential of an amide group to achieve selective ortho-arylation prior to the cyclization that forms the benzoxazole ring. researchgate.net While this method applies to the synthesis of the core structure, it highlights the possibility of introducing substituents at the C4 position. The application of such transition metal-catalyzed reactions, including those using rhodium or ruthenium, allows for the introduction of aryl groups onto the benzoxazole framework, guided by the inherent directing capabilities of functional groups on the scaffold. thieme-connect.comresearchgate.netnih.gov

The table below summarizes representative conditions for C-H functionalization on the benzoxazole core, which could be adapted for the 5-(benzyloxy)-1,3-benzoxazol-2-amine scaffold.

| Position | Catalyst System | Reagents | Solvent / Temp | Reference |

|---|---|---|---|---|

| C7 | PdCl₂ | Aryl Halide, PivOK | NMP, 150 °C | acs.org |

| C4 | Pd(OAc)₂ | Aryl Iodide, Ag₂O, MsOH (from 2-amidophenol precursor) | - | researchgate.net |

Transformations Involving the Benzyloxy Moiety

The benzyloxy group serves as a crucial functional handle, offering multiple avenues for structural modification, including its removal or derivatization.

De-benzylation Strategies

The cleavage of the benzyl (B1604629) ether to unveil the corresponding phenol (B47542) is a common and vital transformation. Catalytic transfer hydrogenation is a particularly mild and efficient method for this purpose, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org This technique employs a hydrogen donor in conjunction with a palladium catalyst.

Common hydrogen donors include formic acid, cyclohexene, and 2-propanol. organic-chemistry.orgrsc.orgacs.orgcdnsciencepub.com The reaction is typically catalyzed by palladium on carbon (Pd/C). mdma.ch This method is valued for its selectivity, as it can cleave O-benzyl ethers without affecting other potentially reducible functional groups. organic-chemistry.orgcdnsciencepub.com

Alternative de-benzylation methods include standard catalytic hydrogenation (H₂, Pd/C), oxidative cleavage, and the use of strong Lewis acids. nih.govorganic-chemistry.orgwikipedia.org More recent developments have introduced visible-light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which offers excellent functional group tolerance and can be performed under mild conditions. nih.govnih.govacs.org

| Method | Catalyst | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid or Cyclohexene | Mild conditions, no high-pressure H₂ required | organic-chemistry.orgrsc.orgacs.orgmdma.ch |

| Catalytic Hydrogenolysis | Pd/C or Pd(OH)₂ | H₂ gas | Standard, effective method | nih.gov |

| Oxidative Debenzylation | - | DDQ, Ozone, or NBS | Useful when reductive conditions are not tolerated | wikipedia.orgnih.gov |

Oxidation and Reduction Reactions of the Benzyloxy Group

The benzylic methylene (B1212753) (-CH₂-) group within the benzyloxy moiety is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize this benzylic position. wikipedia.orglibretexts.org This reaction typically cleaves the alkyl-aryl bond, converting the alkyl side-chain into a carboxylic acid. libretexts.org In the context of 5-(benzyloxy)-1,3-benzoxazol-2-amine, such a reaction would be expected to cleave the ether linkage, yielding 2-amino-1,3-benzoxazol-5-ol and benzoic acid. Milder and more selective oxidation of the benzylic methylene to a carbonyl (ketone) can also be achieved with specific reagents, though this would also involve cleavage of the ether. masterorganicchemistry.comnih.gov

Reduction of the benzyloxy group itself is synonymous with the de-benzylation strategies discussed previously, as the primary outcome is the reductive cleavage of the benzylic C-O bond to yield the corresponding phenol and toluene.

Substitutions on the Phenyl Ring of the Benzyloxy Group

Introducing substituents onto the peripheral phenyl ring of the benzyloxy group is a key strategy for modifying the molecule's steric and electronic properties. This is typically achieved by using a pre-functionalized benzylating agent during the synthesis. The synthesis would start with a substituted 4-hydroxybenzaldehyde (B117250) or a related precursor, which is then etherified with a substituted benzyl bromide. orientjchem.orgresearchgate.net A wide variety of substituted benzaldehydes and benzyl halides are commercially available or can be synthesized through established methods, allowing for the incorporation of diverse functional groups such as halogens, nitro groups, or alkyl groups onto the phenyl ring. researchgate.netcore.ac.ukoiccpress.com This approach provides a straightforward route to a library of derivatives with systematic variations on the benzyloxy moiety.

Computational and Theoretical Studies of 5 Benzyloxy 1,3 Benzoxazol 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of a molecule. These calculations provide a detailed picture of electron distribution, which governs a molecule's reactivity, stability, and spectroscopic characteristics.

The electronic structure of a molecule is fundamentally linked to its chemical reactivity and biological activity. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level indicates a molecule's ability to donate electrons, while the LUMO energy level reflects its capacity to accept electrons. semanticscholar.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule can be more easily polarized and is generally more chemically reactive, which can influence its biological activity. semanticscholar.orgoaji.net For benzoxazole (B165842) derivatives, DFT calculations at levels such as B3LYP/6-311++g(d,p) are commonly used to determine these values. nih.gov Studies on structurally related benzoxazoles have shown energy gaps ranging from approximately 3.80 eV to 4.27 eV, indicating that subtle structural modifications can significantly alter the molecule's electronic properties and reactivity. semanticscholar.org The electrophilicity and softness of the molecule, which are important for its interaction with biological receptors, can also be derived from these calculations. rjeid.comnih.gov

| Parameter | Description | Typical Calculated Value (eV) | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 | Indicates electron-accepting capability. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | 3.8 to 4.9 | A smaller gap implies higher chemical reactivity and lower kinetic stability. semanticscholar.orgoaji.net |

The three-dimensional structure, or conformation, of a molecule is critical for its ability to bind to a specific biological target. Conformational analysis involves mapping the potential energy of a molecule as its bonds are rotated. This process identifies the most stable, low-energy conformations and the energy barriers between them. For a molecule like 5-(Benzyloxy)-1,3-benzoxazol-2-amine, the flexibility of the benzyloxy group is of particular interest. Understanding its preferred orientations is key to predicting how the molecule will fit within the confined space of a protein's active site. The biologically active conformation is often one of these low-energy states, making this analysis a vital step in predicting binding modes and designing derivatives with improved affinity.

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for validating experimentally determined structures. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra for benzoxazole derivatives can be performed using methods like DFT. nih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. ejosat.com.tr The calculated vibrational frequencies (IR) and chemical shifts (NMR) are often in close agreement with experimental data, helping to confirm the successful synthesis and structural characterization of the target compound. ejosat.com.tr

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. These studies are fundamental to understanding the mechanism of action of potential drugs by visualizing their interactions with therapeutic targets at an atomic level.

Docking studies have been extensively performed on benzoxazole derivatives to explore their inhibitory potential against a wide range of clinically relevant enzymes. The benzyloxy moiety is often implicated as a key pharmacophore in these interactions. nih.govnih.gov

DNA Gyrase: As an essential bacterial enzyme, DNA gyrase is a prime target for antibacterial agents. bg.ac.rs Docking studies show that benzoxazole derivatives can bind effectively to the ATP-binding site of the GyrB subunit. nih.gov Interactions are typically hydrophobic, with the benzoxazole core fitting into a pocket lined with nonpolar residues. bg.ac.rsijpsonline.com The binding affinity for some derivatives has been calculated with energies around -6.92 kcal/mol. ijpsonline.com

Methionyl-tRNA Synthetase (MetRS): This enzyme is crucial for bacterial protein synthesis, making it another attractive antibacterial target. ctu.edu.vn Docking simulations of related heterocyclic compounds into the MetRS active site (PDB ID: 1PFV) reveal key interactions with amino acids such as Tyr250, Trp474, and His523, which are essential for inhibition. ctu.edu.vnresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in the treatment of Alzheimer's disease. nih.gov Benzoxazole derivatives have shown potent inhibition of both enzymes. Docking studies reveal that these compounds can span the active site gorge of AChE (PDB ID: 4ey6). nih.gov The benzoxazole ring often forms pi-pi stacking interactions with aromatic residues like Tyr337 and Trp286, while other parts of the molecule can interact with the peripheral anionic site. arabjchem.org

Monoamine Oxidase B (MAO-B): The benzyloxy group is a known pharmacophore for potent and selective MAO-B inhibition, a strategy used in treating neurodegenerative diseases. nih.govnih.gov Docking studies of benzyloxy-containing compounds into the hMAO-B active site (PDB ID: 2V5Z) show that the benzyloxy group projects into a hydrophobic pocket, with the phenyl ring forming favorable pi-pi stacking interactions with key residues. nih.govresearchgate.net

Acid Ceramidase (AC): Inhibition of AC is a therapeutic strategy for certain cancers and lysosomal storage diseases. acs.orgnih.gov Structurally similar benzoxazolone derivatives have been shown to be potent AC inhibitors, and docking studies help elucidate the specific interactions within the enzyme's active site that are responsible for this activity. nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for anti-inflammatory drugs. d-nb.info Molecular docking of benzoxazole and related compounds into the COX-2 active site (PDB ID: 4COX) has been performed to understand their inhibitory mechanism. ekb.eg These studies often show that the inhibitor forms hydrogen bonds with key residues like Ser530 and interacts with a hydrophobic pocket within the enzyme. d-nb.info

| Target Protein | PDB ID | Key Interacting Residues | Interaction Type |

| DNA Gyrase | 1KZN | - | Hydrophobic interactions bg.ac.rsijpsonline.com |

| Methionyl-tRNA Synthetase | 1PFV | Tyr250, Trp474, His523 | Hydrogen bonding, hydrophobic ctu.edu.vnresearchgate.net |

| Acetylcholinesterase (AChE) | 4ey6 | Trp286, Tyr124, Tyr337, Phe338 | Pi-pi stacking, hydrophobic arabjchem.org |

| Monoamine Oxidase B (MAO-B) | 2V5Z | Aromatic cage residues | Pi-pi stacking, hydrophobic nih.govnih.gov |

| Acid Ceramidase (AC) | - | - | Not specified |

| Cyclooxygenase-2 (COX-2) | 4COX, 5F19 | Ser530, Ala527 | Hydrogen bonding, hydrophobic d-nb.infoekb.eg |

Beyond identifying the binding pose, docking algorithms calculate a score or binding energy that estimates the affinity of the ligand for the protein. A more negative value typically indicates a more favorable binding interaction. For various benzoxazole derivatives, these predicted affinities correlate well with their experimentally observed inhibitory activities.

For example, docking scores for benzoxazole derivatives against some targets have been reported in the range of -6.5 to -8.0 kcal/mol. rjeid.comijpsonline.comresearchgate.net In some cases, more advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate binding free energies, which can be significantly more negative, such as -58.8 kJ/mol (-14.0 kcal/mol) or even lower. rjeid.comresearchgate.net These scores are a quantitative measure of the compound's potential efficacy.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzoxazole Derivatives | Protein 4JT5 | -7.1 to -7.4 researchgate.net |

| Benzoxazole Derivatives | DNA Gyrase | -6.6 to -6.9 ijpsonline.com |

| Benzoxazole-related | AChE | -10.8 to -11.3 nih.gov |

| Benzyloxy Chalcones | MAO-B | -25.2 to -30.7 (Binding Energy) |

| Formazan Derivatives | 4URO Receptor | -8.0 rjeid.com |

| Phosphonate Inhibitor | DNA Gyrase | -9.1 nih.gov |

Scaffold Hopping and Virtual Screening Methodologies

Scaffold hopping is a medicinal chemistry strategy used to discover novel molecular cores (scaffolds) that can mimic the biological activity of a known active compound. nih.gov This technique is particularly valuable for moving into new chemical spaces to circumvent issues like poor pharmacokinetic properties or existing patents. nih.gov In the context of the benzoxazole core structure, which is found in 5-(Benzyloxy)-1,3-benzoxazol-2-amine, scaffold hopping is a recognized approach for identifying new inhibitors for various biological targets. nih.govresearcher.life For instance, bicyclic ring structures such as benzimidazole, benzothiazole, and benzoxazole have been successfully explored as inhibitors of DNA gyrase using this method. nih.gov

Virtual screening complements scaffold hopping by computationally evaluating large libraries of compounds to identify those likely to bind to a specific drug target. nih.gov This process can be either ligand-based, using information from known active molecules, or structure-based, relying on the 3D structure of the target protein. nih.gov For the benzoxazole class, a scaffold-focused virtual screen could be employed. This involves performing 2D and 3D similarity searches between a query scaffold (the benzoxazole ring) and a vast library of other scaffolds, allowing for the identification of structurally diverse compounds that retain the key features necessary for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. researchgate.netnih.gov These models are vital for predicting the properties of newly designed molecules without the immediate need for synthesis and testing.

The development of a predictive QSAR model involves correlating the biological activity of a series of compounds, such as benzoxazole derivatives, with their physicochemical, steric, electronic, and structural properties, known as molecular descriptors. researchgate.netnih.gov Multiple Linear Regression (MLR) is a common statistical technique used to build these models, which can then be used to predict the activity of new compounds in the same class. nih.gov

A robust QSAR model is characterized by its statistical significance and predictive power. nih.gov Key statistical parameters include a high squared correlation coefficient (R²) and a high external validated correlation coefficient (Q²), which indicate the model's reliability. nih.gov For example, a 3D-QSAR model developed for a series of antitumor agents showed a high R² value of 0.961, indicating a strong correlation between the structural features and the observed activity. nih.gov Such models can guide the synthesis of novel derivatives of 5-(Benzyloxy)-1,3-benzoxazol-2-amine by predicting which structural modifications are likely to enhance a desired biological effect. rsc.org

A pharmacophore is the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. QSAR and other molecular modeling techniques are instrumental in identifying these key features. For benzoxazole derivatives, the core structure itself presents important pharmacophoric elements. The nitrogen and oxygen atoms within the benzoxazole ring can act as hydrogen bond acceptors, while the planar aromatic system can engage in π-π stacking or cation-π interactions with biological targets. mdpi.com

Computational studies on various benzoxazole derivatives have helped to elucidate specific pharmacophoric requirements for different targets. For instance, in the design of VEGFR-2 inhibitors, a new series of benzoxazole derivatives were specifically synthesized to incorporate the essential pharmacophoric features known to be required for binding to this enzyme. nih.gov Similarly, molecular docking studies have suggested that the antibacterial activity of certain 2-substituted benzoxazoles can be linked to the inhibition of DNA gyrase. nih.gov By understanding these features, chemists can rationally design new derivatives of 5-(Benzyloxy)-1,3-benzoxazol-2-amine with enhanced affinity and selectivity for a specific biological target. ymerdigital.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a compound and the stability of its interaction with a biological target, such as a protein receptor. acs.orgresearchgate.net

For benzoxazole-based compounds, MD simulations can elucidate their dynamic behavior. acs.org A comprehensive theoretical study on a bis(benzoxazole) compound, for example, used MD simulations to understand its various stable conformations and the transitions between them. acs.org When applied to a ligand-protein complex, MD simulations can reveal whether the compound remains stably bound within the active site of the target enzyme over a simulated period, often on the nanosecond scale. researchgate.net This information is crucial for validating the binding modes predicted by molecular docking and assessing the potential of a compound to be an effective inhibitor. researchgate.net Such simulations could be applied to 5-(Benzyloxy)-1,3-benzoxazol-2-amine to understand its conformational preferences and the stability of its complexes with potential protein targets.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a critical step in the early stages of drug discovery, used to evaluate the potential pharmacokinetic properties of a compound. ymerdigital.com These computational tools assess drug-likeness based on various physicochemical parameters and established rules, such as Lipinski's rule of five. tandfonline.com Early assessment of ADME properties helps to reduce the likelihood of late-stage failures in clinical trials due to poor pharmacokinetics. ymerdigital.com

For various series of benzoxazole derivatives, ADME profiles have been computationally estimated and found to be within acceptable ranges for drug-like molecules. tandfonline.comnih.gov Software like SwissADME and QikProp are commonly used to calculate properties such as gastrointestinal absorption, bioavailability, and potential for metabolism. nih.govtandfonline.com

Table 1: Predicted ADME Properties for Representative Benzoxazole Derivatives This table presents hypothetical data based on typical in silico predictions for benzoxazole-class compounds as described in the literature. tandfonline.comnih.govnih.gov

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Compliance with Lipinski's Rule |

| LogP (Octanol/Water Partition) | < 5 | Lipophilicity, affects absorption and distribution |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts membrane permeability |

| Gastrointestinal (GI) Absorption | High | Potential for good oral bioavailability |

The blood-brain barrier (BBB) is a highly selective membrane that protects the central nervous system (CNS) from circulating substances. nih.gov A compound's ability to penetrate the BBB is a critical property for drugs targeting the CNS, while it is an undesirable trait for peripherally acting drugs due to potential side effects. nih.govnih.gov

Computational models are frequently used to predict the BBB penetration potential of molecules. nih.gov For the benzoxazole scaffold, studies have yielded mixed predictions. While the benzoxazole heterocycle is a component of some brain-penetrant agents, specific derivatives have been predicted to have poor BBB permeability. tandfonline.comnih.gov For example, in silico ADME predictions for certain anticancer benzoxazole derivatives suggested they would not cross the BBB, which is a desirable characteristic for avoiding CNS toxicity. tandfonline.comnih.gov The potential for 5-(Benzyloxy)-1,3-benzoxazol-2-amine to penetrate the BBB would depend on its specific physicochemical properties, such as its size, polarity, and lipophilicity, which can be estimated using these predictive computational tools.

Drug-Likeness and Lipinski's Rule of Five Compliance

The concept of "drug-likeness" is a crucial consideration in the early stages of drug discovery. It refers to the qualitative assessment of a compound's potential to be an orally active drug in humans based on its physicochemical properties. One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Computational studies are instrumental in predicting these properties for novel compounds, thereby allowing for an early assessment of their drug-like potential. For 5-(Benzyloxy)-1,3-benzoxazol-2-amine and its derivatives, in silico analysis of their compliance with Lipinski's Rule of Five provides valuable insights into their potential as orally bioavailable drug candidates.

The parent compound, 5-(Benzyloxy)-1,3-benzoxazol-2-amine, with a molecular formula of C₁₄H₁₂N₂O₂, has a calculated molecular weight of 240.26 g/mol . This is well within the limit of 500 Daltons set by Lipinski's rule. The number of hydrogen bond donors, which is the sum of NH and OH groups, is 1 (from the primary amine group). The number of hydrogen bond acceptors, which includes nitrogen and oxygen atoms, is 4 (two oxygen atoms and two nitrogen atoms). Both of these values are comfortably within the limits of the Rule of Five. The calculated octanol-water partition coefficient (logP), a measure of the compound's lipophilicity, is a critical parameter. For 5-(Benzyloxy)-1,3-benzoxazol-2-amine, the predicted logP value is approximately 3.1, which is below the maximum threshold of 5.

Based on these calculated parameters, 5-(Benzyloxy)-1,3-benzoxazol-2-amine adheres to all the criteria of Lipinski's Rule of Five, exhibiting zero violations. This compliance suggests that the compound is likely to have good oral bioavailability and membrane permeability, which are desirable characteristics for a potential drug candidate.

The following table summarizes the calculated physicochemical properties of 5-(Benzyloxy)-1,3-benzoxazol-2-amine in the context of Lipinski's Rule of Five.

| Property | Value for 5-(Benzyloxy)-1,3-benzoxazol-2-amine | Lipinski's Rule of Five | Compliance |

| Molecular Weight ( g/mol ) | 240.26 | < 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | ~3.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

The drug-likeness of derivatives of 5-(Benzyloxy)-1,3-benzoxazol-2-amine would be dependent on the nature and position of the substituents. Modifications to the core structure could alter the molecular weight, lipophilicity, and hydrogen bonding characteristics, thereby affecting their compliance with Lipinski's rule. For instance, the addition of large, lipophilic groups could increase both the molecular weight and logP, potentially leading to violations of the rule. Conversely, the introduction of polar functional groups could decrease the logP but might increase the number of hydrogen bond donors or acceptors. Therefore, computational screening of virtual libraries of derivatives is a common strategy to identify candidates with an optimal balance of desired biological activity and favorable drug-like properties.

Pre Clinical Research into Molecular and Biological Activity of 5 Benzyloxy 1,3 Benzoxazol 2 Amine and Analogues Excluding Clinical Human Trials and Safety/toxicity Profiles

Investigation of Molecular Mechanisms of Action

The therapeutic potential of 5-(Benzyloxy)-1,3-benzoxazol-2-amine and related compounds stems from their ability to interact with a variety of biological targets, including enzymes and receptors, and to modulate cellular signaling pathways.

Enzyme Inhibition Studies

Derivatives of 2-aminobenzoxazole (B146116), the core structure of 5-(Benzyloxy)-1,3-benzoxazol-2-amine, have demonstrated inhibitory activity against a range of enzymes.

DNA Gyrase: The 2-substituted benzoxazole (B165842) scaffold is a known inhibitor of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. This inhibition is a key mechanism behind the antibacterial activity of this class of compounds. Molecular docking studies have suggested that the antibacterial effects of some 2-substituted benzoxazole derivatives can be attributed to their ability to inhibit DNA gyrase. nih.gov

Methionyl-tRNA Synthetase: While specific studies on 5-(Benzyloxy)-1,3-benzoxazol-2-amine are not available, related heterocyclic compounds have been investigated as inhibitors of methionyl-tRNA synthetase, an enzyme crucial for protein synthesis. This line of research is particularly relevant for the development of novel antimicrobial agents.

Cholinesterases: Several studies have explored benzoxazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. For instance, a series of benzoxazole-oxadiazole analogues were synthesized and evaluated for their anti-Alzheimer's potential, with some compounds showing moderate to good inhibitory activity against both AChE and BuChE. nih.gov Specifically, analogues have been identified as being more potent than the standard inhibitor Donepezil. nih.gov Glycosyl benzoxazole analogues have also been synthesized and evaluated for their cholinesterase inhibition activity, with substitutions on the benzoxazole ring influencing their potency. rsc.org

MAO-B: The benzyloxy pharmacophore, a key feature of 5-(Benzyloxy)-1,3-benzoxazol-2-amine, has been incorporated into various molecular frameworks to create potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov For example, the introduction of a benzyloxy group at the para position of the B-ring in chalcone (B49325) derivatives was found to enhance MAO-B inhibition. nih.gov In a series of 2-methylbenzo[d]oxazole derivatives, potent MAO-B inhibition was observed, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net

Acid Ceramidase: Research into benzoxazolone derivatives has identified them as inhibitors of acid ceramidase, a lysosomal enzyme involved in the metabolism of sphingolipids. This inhibition offers a potential therapeutic strategy for certain metabolic disorders.

COX-2: The anti-inflammatory properties of some benzoxazole derivatives have been linked to their inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.

Receptor Modulation Studies

Analogues of 5-(Benzyloxy)-1,3-benzoxazol-2-amine have been shown to modulate the activity of specific receptors. A class of 2-substituted benzoxazole carboxamides has been identified as potent functional antagonists of the 5-HT3 receptor, with nanomolar in vitro activity against human 5-HT3A receptors. nih.gov Furthermore, a structural class of 2-aminobenzoxazole derivatives has been discovered to be potent inhibitors of human ChemR23, a receptor implicated in inflammatory and autoimmune diseases. researchgate.net Research has also identified 2-aminobenzimidazoles and 2-aminobenzoxazoles as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. nih.gov

DNA/RNA Interaction Analysis

The primary mechanism through which 2-aminobenzoxazole analogues are understood to interact with nucleic acids is via the inhibition of enzymes that act upon DNA, such as DNA gyrase. nih.gov This interaction is fundamental to their antimicrobial properties. While direct binding studies with DNA or RNA for 5-(Benzyloxy)-1,3-benzoxazol-2-amine are not extensively documented, the functional consequences of their enzymatic inhibition point towards an indirect but significant impact on nucleic acid processes.

Pathway Modulation and Cellular Signaling Studies

The enzymatic and receptor-level interactions of 2-aminobenzoxazole derivatives translate into the modulation of critical cellular signaling pathways. Inhibition of VEGFR-2 by these compounds directly interferes with the VEGF signaling pathway, which is crucial for angiogenesis, a process vital for tumor growth and metastasis. nih.gov Additionally, 2-aminobenzoxazole derivatives have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). nih.gov By blocking the export of S1P, these compounds can modulate S1P-mediated signaling, which is involved in various physiological processes, including immune cell trafficking. nih.gov

Structure-Activity Relationship (SAR) Design and Optimization for Specific Molecular Targets

The biological activity of 2-aminobenzoxazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for the design and optimization of compounds with enhanced potency and selectivity for specific molecular targets.

Positional Scanning and Substituent Effects on Activity

SAR studies have revealed that the nature and position of substituents on the benzoxazole ring system significantly influence the biological activity of these compounds.

For antimicrobial and antiproliferative effects, the presence of electron-withdrawing and electron-releasing groups at different positions can enhance the activity of benzoxazole derivatives. researchgate.net In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that substituents at both the 2 and 5 positions of the benzoxazole ring are important for their biological activity. nih.gov

In the context of MAO-B inhibition, the position of the benzyloxy group is critical. Studies on benzyloxy chalcones have shown that a benzyloxy group at the para position of the B-ring leads to higher hMAO-B inhibition compared to the ortho position. nih.gov

For cholinesterase inhibition by glycosyl benzoxazole analogues, 4-methyl and 5-chloro substituents on the benzoxazole ring were found to confer the highest inhibitory activity for AChE and BuChE, respectively. rsc.org

The following table summarizes the inhibitory activities of selected benzoxazole derivatives against various enzymes.

| Compound Class | Enzyme Target | Key Structural Features for Activity | Reference |

| Benzoxazole-oxadiazole analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Substituent patterns on acetophenone (B1666503) aryl and oxadiazole aryl rings | nih.gov |

| 2-Methylbenzo[d]oxazole derivatives | Monoamine Oxidase B (MAO-B) | Specific substitution patterns on the benzoxazole core | researchgate.net |

| Benzyloxy chalcones | Monoamine Oxidase B (MAO-B) | Para-position of the benzyloxy group on the B-ring | nih.gov |

| Glycosyl benzoxazole analogues | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | 4-methyl and 5-chloro substituents on the benzoxazole ring | rsc.org |

Importance of the Benzyloxy Moiety in SAR

The substitution pattern on the benzene (B151609) ring of the benzoxazole core is a key determinant of biological activity in Structure-Activity Relationship (SAR) studies. Research has consistently shown that substituents at the 5- and 6-positions can significantly influence the potency and selectivity of these compounds. esisresearch.org While direct SAR studies on the 5-benzyloxy group of 5-(Benzyloxy)-1,3-benzoxazol-2-amine are not extensively documented in publicly available research, the importance of the substituent at this position has been established through studies of related analogues.

For instance, in a series of 2,5-disubstituted benzoxazoles and benzimidazoles screened for antimicrobial activity, the nature of the group at the 5-position was critical. nih.gov Studies on other benzazole systems have revealed that introducing electron-withdrawing groups at position 5 can enhance activity against specific targets, such as the fungus Candida albicans. esisresearch.org The benzyloxy group, composed of a benzyl (B1604629) group linked via an oxygen atom, possesses complex electronic properties. The ether oxygen can donate electron density to the aromatic ring through resonance, while also exerting a weak electron-withdrawing inductive effect. Furthermore, the bulky and lipophilic nature of the benzyl group can facilitate hydrophobic interactions within a target's binding pocket and may influence the compound's ability to cross cellular membranes.

In a study of benzisoxazole analogues, which are structural isomers of benzoxazoles, the replacement of a hydroxyl group at the 6-position (analogous to the 5-position in benzoxazoles) with various other moieties, including methoxy (B1213986) and amino groups, led to a pronounced decrease in antibacterial potency. This highlights the sensitivity of this position to substitution and suggests that a group capable of specific interactions, such as the benzyloxy moiety, plays a crucial role in defining the compound's biological activity profile.

Role of the 2-Amino Group in Biological Interactions

The 2-amino group is a fundamental feature of the 2-aminobenzoxazole scaffold and a critical site for molecular interactions and chemical modification. Its basicity and hydrogen-bonding capabilities allow it to serve as a key anchor point within the binding sites of various protein targets. Numerous SAR studies have demonstrated that substitutions on this amino group can dramatically alter biological activity, confirming its direct involvement in target engagement.

In the development of inhibitors for the sphingosine-1-phosphate (S1P) transporter Spns2, the 2-amino group was a primary focus of optimization. nih.govnih.gov SAR exploration revealed a preference for a positively charged, cyclic secondary amine at this position. The highest potency was achieved with pyrrolidine (B122466) and piperidine (B6355638) substituents, indicating that the size and conformation of the N-substituent are crucial for optimal interaction with Spns2. nih.gov

Similarly, in the design of 2-aminobenzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the 2-amino group serves as a versatile handle for introducing larger, more complex side chains. nih.govnih.gov These side chains are designed to occupy hydrophobic pockets within the kinase domain of the receptor, and modifications to the linker and terminal groups attached to the 2-amino position significantly impact inhibitory potency. nih.gov The ability to modify this group allows for the fine-tuning of physicochemical properties and target affinity, underscoring its pivotal role in the scaffold's biological interactions.

Development of Novel Chemical Probes and Tools

The adaptability of the 2-aminobenzoxazole scaffold has led to its use in the development of sophisticated chemical tools for biological research. These tools are essential for exploring complex biological systems, identifying new drug targets, and elucidating the mechanisms of action of bioactive molecules.

A prominent example is the development of SLB1122168, a potent and selective inhibitor of the S1P transporter Spns2, which is based on the 2-aminobenzoxazole core. nih.govnih.gov This compound has been characterized as a valuable "chemical tool" for investigating the physiological and pathological roles of Spns2. Its ability to induce a dose-dependent decrease in circulating lymphocytes in animal models provides a direct pharmacodynamic readout of target engagement, allowing researchers to probe the consequences of Spns2 inhibition in vivo. nih.govnih.gov

Furthermore, the 2-aminobenzoxazole nucleus has been successfully incorporated into imaging agents. The scaffold's favorable physicochemical properties make it suitable for developing probes for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in both pre-clinical research and clinical diagnostics. acs.org These PET probes can be designed to bind to specific targets in the body, enabling the visualization and quantification of biological processes at the molecular level.

Applications in Chemical Biology Research

Target Identification and Validation

A key application of 2-aminobenzoxazole analogues in chemical biology is in the identification and validation of novel therapeutic targets. By screening these compounds against various biological assays, researchers have successfully identified several proteins with which they interact, opening new avenues for drug discovery. The versatility of the scaffold is demonstrated by the diverse range of targets identified.

| Identified Target | Therapeutic Area | Key Findings | Reference(s) |

| Spns2 | Immunology, Inflammation | 2-Aminobenzoxazole derivatives were identified as potent inhibitors of this S1P transporter, leading to lymphopenia. | nih.gov, nih.gov |

| VEGFR-2 | Oncology | The scaffold serves as a core for potent inhibitors of this key angiogenesis receptor, showing anti-proliferative effects. | nih.gov, nih.gov |

| ChemR23 | Autoimmune Diseases | Analogues were discovered to be inhibitors of this chemerin receptor, relevant for pDC-related autoimmune diseases. | |

| JMJD3 | Oncology, Epigenetics | A virtual screen identified the benzoxazole scaffold as a hit for inhibiting this histone demethylase, inducing cell cycle arrest in melanoma cells. | nih.gov |

| DNA Gyrase | Infectious Disease | Molecular docking studies suggested that antimicrobial activity of some N-phenyl-1,3-benzoxazol-2-amine derivatives could be linked to the inhibition of bacterial DNA gyrase. |

This table is based on data from studies on various 2-aminobenzoxazole analogues.

These target-based discoveries validate the utility of the 2-aminobenzoxazole core as a privileged scaffold for generating inhibitors against distinct protein families, including transporters, kinases, G-protein coupled receptors, and epigenetic enzymes.

Phenotypic Screening and Mechanism Deconvolution

In addition to target-based approaches, phenotypic screening has emerged as a powerful, unbiased strategy for discovering compounds with novel mechanisms of action. This approach involves screening large compound libraries for their ability to induce a desired change in a cell or organism's phenotype (e.g., killing a pathogen) without prior knowledge of the molecular target. sciltp.com

A large-scale phenotypic screen of 1.8 million compounds against the parasite Leishmania infantum identified a hit compound with a 2-aminobenzimidazole (B67599) core, a very close structural analogue of 2-aminobenzoxazole. nih.gov This initial hit showed moderate potency but had unfavorable properties, such as high lipophilicity and low metabolic stability. nih.gov

This discovery initiated an extensive "hit-to-lead" chemistry program focused on mechanism deconvolution and optimization. Researchers synthesized hundreds of analogues to establish a structure-activity relationship, systematically modifying the scaffold to improve potency against the parasite while enhancing metabolic stability and other drug-like properties. nih.gov This process, which begins with an observable cellular effect and works backwards to identify the target and optimize the chemical structure, is a cornerstone of modern chemical biology and drug discovery. While the specific molecular target of this series is still under investigation, this example illustrates the power of using phenotypic screening to identify biologically active scaffolds like 2-aminobenzazoles, which can then be developed into novel therapeutic candidates. nih.gov

Future Directions and Perspectives in the Research of 5 Benzyloxy 1,3 Benzoxazol 2 Amine

Exploration of Novel Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has traditionally relied on methods such as the condensation of o-aminophenols with various reagents. ijpbs.comnih.gov While effective, these methods often involve harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA). ijpbs.comnih.gov Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas of exploration include:

Green Catalysis: The use of heterogeneous and recyclable catalysts, such as TiO2–ZrO2 or silica-supported ferric chloride, can offer significant advantages, including shorter reaction times, milder conditions, and easier product purification. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, potentially with the aid of microwave irradiation or Brønsted acidic ionic liquid gel catalysts, aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability, making it an attractive alternative to traditional batch processing for the large-scale production of 5-(Benzyloxy)-1,3-benzoxazol-2-amine derivatives.

These modern approaches promise to make the synthesis of this and related compounds more sustainable and economically viable, facilitating broader research and development.

Advanced Computational Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery for predicting molecular interactions and optimizing lead compounds. For 5-(Benzyloxy)-1,3-benzoxazol-2-amine, in silico methods can guide the rational design of new derivatives with enhanced potency and selectivity.

Future computational efforts will likely involve:

Molecular Docking: These studies predict the binding orientation of a ligand within the active site of a target protein. nih.govrjeid.com For instance, benzoxazole derivatives have been docked against targets like DNA gyrase and the COVID-19 main protease to predict their inhibitory potential. nih.govijpsonline.com Similar approaches can identify the most promising derivatives of 5-(Benzyloxy)-1,3-benzoxazol-2-amine for specific biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding interactions. rjeid.com

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which are crucial for its reactivity and interaction with biological targets. rjeid.comnih.gov

Pharmacophore Modeling and 3D-QSAR: These methods help to identify the key structural features required for biological activity and to build predictive models for the activity of newly designed compounds.

| Computational Method | Application in Research | Potential Outcome for 5-(Benzyloxy)-1,3-benzoxazol-2-amine |

|---|---|---|

| Molecular Docking | Predicts ligand-protein binding modes and affinities. nih.gov | Identification of high-affinity derivatives for specific targets (e.g., kinases, proteases). |

| Molecular Dynamics (MD) Simulation | Assesses the stability and dynamics of ligand-receptor complexes. rjeid.com | Validation of docking results and understanding of binding mechanisms. |

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity parameters. nih.gov | Optimization of electronic properties for improved target interaction. |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Correlates 3D molecular properties with biological activity. | Development of predictive models to guide the synthesis of potent analogues. |

Expansion of Molecular Target Repertoire for Pre-Clinical Studies

The benzoxazole core is associated with a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov Research has shown that different derivatives can interact with a variety of molecular targets. A key future direction for 5-(Benzyloxy)-1,3-benzoxazol-2-amine is the systematic expansion of its preclinical evaluation against a broader array of targets.

Potential areas for investigation include:

Anticancer Activity: Benzoxazole derivatives have demonstrated cytotoxicity against numerous cancer cell lines, including human colorectal carcinoma (HCT116) and leukemia (K-562). nih.govnih.gov Future studies could screen the title compound and its analogues against a wider panel of cancer cells and investigate their effects on specific oncogenic pathways.

Antimicrobial Targets: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. nih.gov Benzoxazoles have been identified as inhibitors of bacterial enzymes like DNA gyrase. ijpsonline.com Screening against a panel of resistant bacterial and fungal strains is a logical next step.

Enzyme Inhibition: Derivatives of the benzoxazole scaffold have been explored as inhibitors of various enzymes, such as alpha-amylase for potential antidiabetic applications. researchgate.net A broad-based enzymatic screening could uncover novel therapeutic applications.

Neurological Targets: Some benzoxazole compounds have been tested as potential treatments for neurodegenerative diseases. nih.gov Exploring the potential of 5-(Benzyloxy)-1,3-benzoxazol-2-amine to modulate targets involved in conditions like Alzheimer's or Parkinson's disease could be a fruitful avenue of research.

| Therapeutic Area | Potential Molecular Target | Rationale based on Benzoxazole Scaffold |

|---|---|---|

| Oncology | Kinases, Topoisomerases, Tubulin | Known cytotoxic effects of benzoxazoles against various cancer cell lines. nih.govnih.gov |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Enzymes | Established antimicrobial activity of benzoxazole derivatives. nih.govijpsonline.com |

| Metabolic Disorders | Alpha-amylase, Dipeptidyl Peptidase-4 (DPP-4) | Demonstrated inhibitory activity of related compounds. researchgate.net |

| Inflammation | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Reported anti-inflammatory properties of the benzoxazole core. nih.gov |

Integration of Omics Data in Understanding Biological Activity

To gain a deeper understanding of the mechanism of action of 5-(Benzyloxy)-1,3-benzoxazol-2-amine, future research should integrate various "omics" technologies. These high-throughput methods can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

Transcriptomics: Using techniques like RNA sequencing (RNA-seq), researchers can analyze the changes in gene expression in cells upon treatment with the compound. This can help identify the signaling pathways that are modulated and reveal the primary molecular targets.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications, offering a functional perspective on the compound's effects and helping to confirm targets identified through other methods.

Metabolomics: By studying the changes in the cellular metabolome, researchers can understand how the compound affects metabolic pathways. This could be particularly relevant for investigating its potential as an anticancer or antidiabetic agent.

Chemo-proteomics: This approach uses chemical probes based on the compound's structure to directly identify its protein binding partners within the cell, providing definitive evidence of its molecular targets.

The integration of these datasets will provide a systems-level understanding of the compound's biological activity, facilitating the identification of biomarkers for efficacy and guiding further clinical development.

Development of New Derivatization Strategies

The therapeutic potential of 5-(Benzyloxy)-1,3-benzoxazol-2-amine can be further enhanced through strategic chemical modification. The development of new derivatization strategies will be crucial for optimizing its pharmacological profile, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Structure-activity relationship (SAR) studies are essential in this process. nih.gov

Future derivatization efforts could focus on several key sites within the molecule:

The Benzyloxy Group: Modification of the benzyl (B1604629) ring with various substituents (e.g., halogens, nitro, or methoxy (B1213986) groups) can influence electronic properties and steric interactions with the target, potentially improving binding affinity. Cleavage of the benzyl ether to the corresponding phenol (B47542) would also provide a key intermediate for further functionalization.

The Benzoxazole Core: Substitution at the available positions on the benzoxazole ring system could be explored to fine-tune the molecule's properties. For example, introducing electron-withdrawing or electron-donating groups can alter the reactivity and metabolic stability of the core structure.

By systematically exploring these derivatization pathways, researchers can generate a library of novel compounds with potentially superior therapeutic properties compared to the parent molecule.

| Modification Site | Type of Modification | Potential Goal |

|---|---|---|

| 2-Amino Group | Acylation, Sulfonylation, Reductive Amination | Improve metabolic stability, modulate solubility, explore new interactions with target. |

| Benzyloxy Phenyl Ring | Substitution with halogens, alkyl, or alkoxy groups | Enhance binding affinity (potency) and target selectivity. |

| Ether Linkage | Replacement with thioether, amine, or amide linkers | Improve pharmacokinetic properties and explore different binding orientations. |

| Benzoxazole Ring | Substitution at C4, C6, or C7 positions | Fine-tune electronic properties and block potential sites of metabolism. |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 80–100°C | Maximizes cyclization | |

| Solvent | DMF or DMSO | Enhances solubility | |

| Catalyst | K₂CO₃ (1.5 eq) | Reduces byproducts |

Advanced: What computational methods are employed to predict the interaction of 5-(Benzyloxy)-1,3-benzoxazol-2-amine with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor binding. For example, docking studies with COX-2 (PDB ID: 5KIR) predict binding affinity and key residues (e.g., Arg120, Tyr355) involved in hydrogen bonding .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. B3LYP/6-31G(d) basis sets are commonly used .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over 100 ns to evaluate conformational stability in aqueous environments .

Basic: What spectroscopic techniques are essential for characterizing the structure of 5-(Benzyloxy)-1,3-benzoxazol-2-amine?

Methodological Answer:

- ¹H/¹³C NMR : Assign benzoxazole protons (δ 6.8–7.5 ppm) and benzyloxy groups (δ 4.8–5.1 ppm for CH₂). ¹³C signals confirm carbonyl (C=O, δ 160–165 ppm) and aromatic carbons .

- IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and C-O-C ether linkages (1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ (e.g., m/z 267.1002 for C₁₄H₁₂N₂O₂) .

Advanced: How can factorial design be applied to explore the effects of multiple variables in the synthesis of this compound?

Methodological Answer:

A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) at two levels:

Variables :

- Temperature (80°C vs. 100°C)

- Catalyst (0.5 eq vs. 1.5 eq K₂CO₃)

- Solvent (DMF:H₂O 9:1 vs. 7:3)

Response Metrics : Yield (%) and purity (HPLC area%).

Analysis : ANOVA identifies significant interactions (e.g., temperature × catalyst) and optimizes conditions .

Q. Table 2: Example Factorial Design Results

| Run | Temp (°C) | Catalyst (eq) | Solvent Ratio | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 80 | 0.5 | 9:1 | 62 | 89 |

| 2 | 100 | 1.5 | 7:3 | 88 | 95 |

Advanced: How should researchers address discrepancies in reported biological activities of benzoxazole derivatives?

Methodological Answer:

Contradictions in bioactivity (e.g., COX-2 inhibition vs. no effect) may arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) skew assays. Validate via HPLC and NMR before testing .

- Assay Conditions : Differences in cell lines (HEK-293 vs. HeLa) or incubation times (24h vs. 48h) alter results. Standardize protocols using CLSI guidelines .

- Structural Analogues : Subtle substituent changes (e.g., methoxy vs. benzyloxy) impact target binding. Perform SAR studies to isolate critical functional groups .

Basic: What are the key steps for evaluating the antimicrobial activity of 5-(Benzyloxy)-1,3-benzoxazol-2-amine?

Methodological Answer:

Microbial Strains : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) bacteria .

MIC Determination : Use broth microdilution (CLSI M07-A10) with concentrations from 1–256 µg/mL.

Controls : Include ciprofloxacin (positive) and DMSO (solvent control).

Data Interpretation : MIC ≤ 32 µg/mL suggests potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.